molecular formula C12H18O2 B1375861 (4-(tert-Butyl)-1,2-phenylene)dimethanol CAS No. 374592-80-0

(4-(tert-Butyl)-1,2-phenylene)dimethanol

Cat. No.: B1375861
CAS No.: 374592-80-0
M. Wt: 194.27 g/mol
InChI Key: NBHADNNZRNVFPE-UHFFFAOYSA-N
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Description

(4-(tert-Butyl)-1,2-phenylene)dimethanol is an organic compound characterized by the presence of a tert-butyl group attached to a phenylene ring, which is further substituted with two hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(tert-Butyl)-1,2-phenylene)dimethanol typically involves the alkylation of a phenol derivative followed by the introduction of hydroxymethyl groups. One common method involves the reaction of 4-tert-butylphenol with formaldehyde under basic conditions to form the desired dimethanol compound. The reaction conditions often include the use of a strong base such as sodium hydroxide and a solvent like methanol or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale alkylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as acidic resins or metal catalysts can enhance the reaction rate and yield. The final product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(4-(tert-Butyl)-1,2-phenylene)dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.

    Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of 4-(tert-butyl)-1,2-benzenedicarboxylic acid.

    Reduction: Formation of 4-(tert-butyl)-1,2-benzenedimethanol.

    Substitution: Formation of 4-(tert-butyl)-2-nitrophenol or 4-(tert-butyl)-2-bromophenol.

Scientific Research Applications

(4-(tert-Butyl)-1,2-phenylene)dimethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-(tert-Butyl)-1,2-phenylene)dimethanol involves its interaction with various molecular targets. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The phenylene ring can undergo electronic interactions with aromatic residues in proteins, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: Similar structure but lacks the hydroxymethyl groups.

    4-tert-Butylcatechol: Contains hydroxyl groups instead of hydroxymethyl groups.

    4-tert-Butylbenzene: Lacks both hydroxyl and hydroxymethyl groups.

Uniqueness

(4-(tert-Butyl)-1,2-phenylene)dimethanol is unique due to the presence of both the tert-butyl group and the hydroxymethyl groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in synthesis, research, and industry.

Properties

IUPAC Name

[4-tert-butyl-2-(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-12(2,3)11-5-4-9(7-13)10(6-11)8-14/h4-6,13-14H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHADNNZRNVFPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855631
Record name (4-tert-Butyl-1,2-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374592-80-0
Record name (4-tert-Butyl-1,2-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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